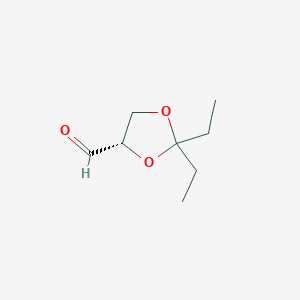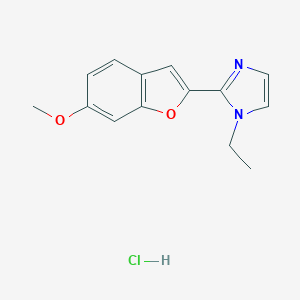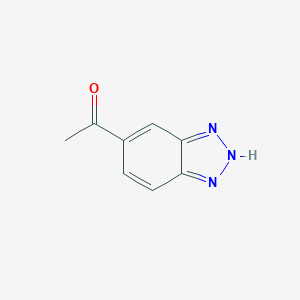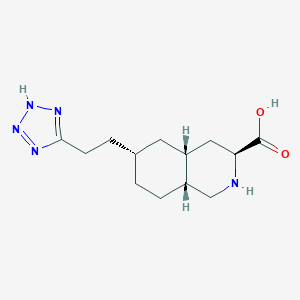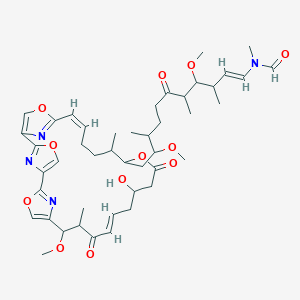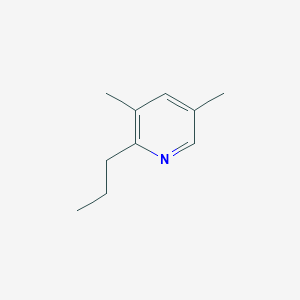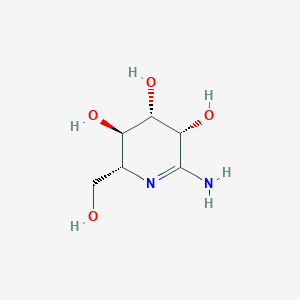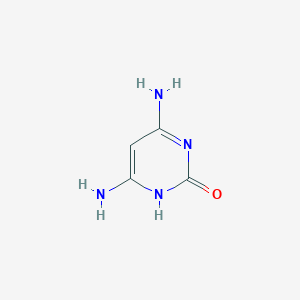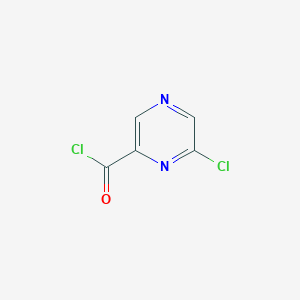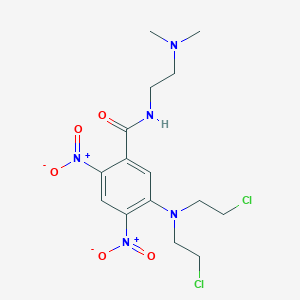
N-((N,N-Dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((N,N-Dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide, commonly known as CB1954, is a prodrug that is activated by an enzyme called nitroreductase. CB1954 has been extensively studied for its potential use in cancer therapy and gene therapy.
Wirkmechanismus
The mechanism of action of CB1954 involves the activation of the prodrug by nitroreductase. Nitroreductase reduces the nitro group of CB1954, resulting in the formation of a highly reactive intermediate that alkylates DNA and RNA, leading to cell death.
Biochemische Und Physiologische Effekte
CB1954 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. CB1954 has also been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
CB1954 has several advantages for lab experiments. It is easy to synthesize and can be activated by nitroreductase, which is overexpressed in many cancer cells. CB1954 also has minimal toxicity in normal cells, making it a safe and effective prodrug for cancer therapy. However, CB1954 has some limitations for lab experiments. It requires the presence of nitroreductase for activation, which may limit its use in certain cell types. CB1954 also has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for CB1954 research. One direction is to develop more potent nitroreductase activators that can activate CB1954 in a wider range of cancer cells. Another direction is to develop new prodrugs that can be activated by other enzymes or stimuli. Additionally, CB1954 can be used as a gene therapy vector to deliver therapeutic genes to target cells. Future research can focus on optimizing CB1954 as a gene therapy vector and improving its efficiency and safety.
Synthesemethoden
CB1954 can be synthesized by the reaction of 2,4-dinitrobenzamide with 2-chloro-N,N-bis(2-chloroethyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield CB1954.
Wissenschaftliche Forschungsanwendungen
CB1954 has been extensively studied for its potential use in cancer therapy and gene therapy. In cancer therapy, CB1954 is used as a prodrug that is activated by nitroreductase, an enzyme that is overexpressed in many cancer cells. Once activated, CB1954 forms a toxic metabolite that kills cancer cells. In gene therapy, CB1954 is used as a gene therapy vector that delivers therapeutic genes to target cells.
Eigenschaften
CAS-Nummer |
142439-63-2 |
|---|---|
Produktname |
N-((N,N-Dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide |
Molekularformel |
C15H21Cl2N5O5 |
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
5-[bis(2-chloroethyl)amino]-N-[2-(dimethylamino)ethyl]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C15H21Cl2N5O5/c1-19(2)8-5-18-15(23)11-9-13(20(6-3-16)7-4-17)14(22(26)27)10-12(11)21(24)25/h9-10H,3-8H2,1-2H3,(H,18,23) |
InChI-Schlüssel |
KHXWXJZPAQGKDJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Andere CAS-Nummern |
142439-63-2 |
Synonyme |
DEBCADB N-((N,N-dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



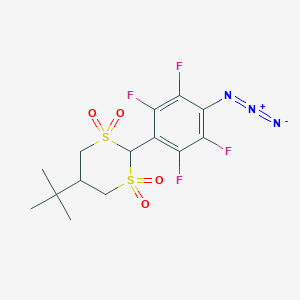
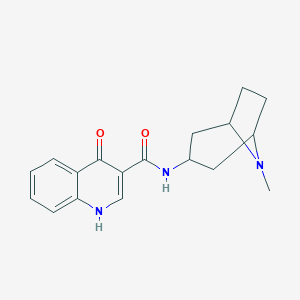
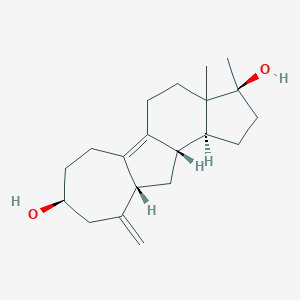
![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
